molecular formula C21H14IN3O2S B399527 N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-iodobenzamide

N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-iodobenzamide

Cat. No.: B399527
M. Wt: 499.3g/mol
InChI Key: LAMMORDHQHOPFS-UHFFFAOYSA-N
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Description

N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-iodobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazole moiety, a phenyl group, and an iodinated benzamide, making it a subject of study for its chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-iodobenzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-iodobenzoic acid with thionyl chloride to form 2-iodobenzoyl chloride. This intermediate is then reacted with 4-(1,3-benzoxazol-2-yl)aniline in the presence of a base such as triethylamine to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodide group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can form bonds with other aromatic compounds through palladium-catalyzed coupling reactions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products depend on the type of reaction. For instance, substitution reactions may yield derivatives with different functional groups replacing the iodide, while oxidation reactions could introduce hydroxyl or carbonyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-iodobenzamide has been investigated for its potential antimicrobial and antioxidant properties . Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

Industry

Industrially, it could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-iodobenzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole moiety can form hydrogen bonds and π-π interactions, while the iodinated benzamide can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-bromobenzamide
  • N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methylbenzamide

Uniqueness

Compared to similar compounds, N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-iodobenzamide is unique due to the presence of the iodide group, which can significantly influence its reactivity and biological activity. The iodide group can enhance the compound’s ability to participate in halogen bonding, making it a more potent molecule in certain applications.

Properties

Molecular Formula

C21H14IN3O2S

Molecular Weight

499.3g/mol

IUPAC Name

N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-iodobenzamide

InChI

InChI=1S/C21H14IN3O2S/c22-16-6-2-1-5-15(16)19(26)25-21(28)23-14-11-9-13(10-12-14)20-24-17-7-3-4-8-18(17)27-20/h1-12H,(H2,23,25,26,28)

InChI Key

LAMMORDHQHOPFS-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)I

Origin of Product

United States

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